molecular formula C13H20N2O B3418562 trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine CAS No. 1260670-31-2

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Cat. No.: B3418562
CAS No.: 1260670-31-2
M. Wt: 220.31 g/mol
InChI Key: CZCYWYTZXZUBOO-OLZOCXBDSA-N
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Description

Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: is a chemical compound with the molecular formula C13H20N2O . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Mechanism of Action

Target of Action

The primary target of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, also known as (trans-4-amino-1-benzylpiperidin-3-yl)methanol, is the cholinesterase enzyme, specifically acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft, thereby terminating synaptic transmission. Inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission .

Mode of Action

The compound interacts with the active site of AChE, binding to the enzyme and preventing it from hydrolyzing acetylcholine. This inhibition is achieved through the benzyl-piperidine group, which binds effectively to the catalytic site of AChE, interacting with key amino acid residues such as tryptophan and phenylalanine . This binding results in a reversible inhibition of the enzyme, leading to prolonged action of acetylcholine at cholinergic synapses.

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway. The increased acetylcholine levels enhance cholinergic signaling, which can influence various physiological processes including muscle contraction, memory formation, and cognitive function. The downstream effects include improved synaptic plasticity and potential neuroprotective effects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with good bioavailability. It is distributed widely in the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism primarily occurs in the liver, where it undergoes hydroxylation and conjugation. The metabolites are excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE by this compound leads to increased acetylcholine levels in the synaptic cleft. This results in enhanced cholinergic transmission, which can improve cognitive functions and muscle control. At the cellular level, the compound may promote neurogenesis and synaptic plasticity, contributing to its potential therapeutic effects in neurodegenerative diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature but may degrade under extreme conditions. The presence of other cholinesterase inhibitors or drugs that affect cholinergic transmission can also modulate its efficacy .

: Source

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine typically involves the reaction of piperidine derivatives with benzyl and hydroxymethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Reductive Amination: This involves the reaction of a piperidine derivative with benzylamine and formaldehyde, followed by reduction to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution can produce a variety of substituted piperidine compounds .

Scientific Research Applications

Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is unique due to the presence of all three functional groups (amino, benzyl, and hydroxymethyl) on the piperidine ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCYWYTZXZUBOO-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1N)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653116
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177198-30-9, 1260670-31-2
Record name [(3S,4S)-4-Amino-1-benzylpiperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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